methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate
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Overview
Description
Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Pyridine: The piperazine intermediate is then reacted with 2-bromoethylpyridine in the presence of a base to introduce the pyridine moiety.
Coupling with Glycine Ester: The final step involves coupling the substituted piperazine with methyl glycinate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The pyridine moiety can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Pharmaceuticals: The compound can be explored for its potential as a pharmacophore in drug design.
Chemical Research: It serves as a versatile intermediate in the synthesis of more complex molecules for various chemical studies.
Mechanism of Action
The mechanism of action of methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate involves its interaction with specific molecular targets. The pyridine moiety can interact with various receptors or enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyridin-2-yl)ethyl)piperazine: Similar structure but lacks the glycine ester moiety.
Methyl N-(piperazin-1-yl)glycinate: Similar structure but lacks the pyridine moiety.
Uniqueness
Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate is unique due to the presence of both the pyridine and glycine ester moieties, which can confer distinct biological and chemical properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Biological Activity
Methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C16H22N4O3, with a molecular weight of 318.37 g/mol. The compound features a piperazine ring, a pyridine moiety, and a glycinate group, which contribute to its pharmacological profile.
This compound exhibits biological activity primarily through its interaction with various receptors in the central nervous system (CNS). It has been noted for its potential as an antagonist for muscarinic receptors and other neuropharmacological targets.
Pharmacological Studies
- Antagonistic Activity : Research indicates that compounds similar to this compound can act as antagonists at muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia .
- Inflammation Modulation : In vitro studies have shown that derivatives of this compound can inhibit inflammatory pathways by blocking prostaglandin E2 (PGE2) signaling, which is crucial in pain and inflammation responses .
- Neuroprotective Effects : Some studies suggest that the compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .
Case Study 1: Muscarinic Receptor Antagonism
A study explored the effects of similar piperazine derivatives on muscarinic receptor activity. The results indicated significant antagonistic effects at M4 receptors, leading to decreased neurotransmitter release and potential therapeutic benefits in treating cognitive deficits associated with Alzheimer's disease .
Case Study 2: Pain Model Efficacy
In a pain model study, this compound demonstrated a reduction in pain response comparable to established NSAIDs like diclofenac. The IC50 value for PGE2 inhibition was reported at 123 nM, indicating strong efficacy in modulating inflammatory pain pathways .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Muscarinic Receptor Antagonism | Decreased neurotransmitter release | |
Anti-inflammatory Activity | Inhibition of PGE2 signaling | |
Neuroprotection | Reduced oxidative stress |
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Molecular Weight | 318.37 g/mol |
Solubility | Soluble in DMSO |
Bioavailability | Moderate |
Half-life | 3 hours |
Properties
Molecular Formula |
C15H22N4O3 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
methyl 2-[[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]amino]acetate |
InChI |
InChI=1S/C15H22N4O3/c1-22-14(20)12-17-15(21)19-10-8-18(9-11-19)7-5-13-4-2-3-6-16-13/h2-4,6H,5,7-12H2,1H3,(H,17,21) |
InChI Key |
PMKBJUJSLVJSKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)N1CCN(CC1)CCC2=CC=CC=N2 |
Origin of Product |
United States |
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